molecular formula C27H40O B1218645 Cholesta-1,4,6-trien-3-one CAS No. 3464-60-6

Cholesta-1,4,6-trien-3-one

Cat. No. B1218645
CAS RN: 3464-60-6
M. Wt: 380.6 g/mol
InChI Key: NIJCHQWGAFQPFT-GYKMGIIDSA-N
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Description

Cholesta-1,4,6-trien-3-one, also known as β-sitosterone, is a naturally occurring steroid found in plants, particularly in vegetable oils, nuts, seeds, and grains. It has a molecular formula of C27H40O and an average mass of 380.606 Da .


Synthesis Analysis

Cholesta-1,4,6-trien-3-one can be synthesized from Cholesterol . It is also an intermediate in synthesizing (3β)-Cholesta-4,6-dien-3-ol . A modified synthesis of 1 α-hydroxyvitamin D3 involves the base-catalysed deconjugation of cholesta-1,4,6-trien-3-one to cholesta-1,5,7-trien-3-one . The oxidation of 4 with 2,3-dichloro-5,6-dicyano-p-benzoquinone gives cholesta-1,4,6-trien-3-one .


Molecular Structure Analysis

The molecular structure of Cholesta-1,4,6-trien-3-one consists of 27 carbon atoms, 40 hydrogen atoms, and 1 oxygen atom . It has 7 defined stereocentres .


Chemical Reactions Analysis

Cholesta-1,4,6-trien-3-one is involved in several chemical reactions. For instance, it can be deconjugated to cholesta-1,5,7-trien-3-one in the synthesis of 1 α-hydroxyvitamin D3 . It can also be obtained by the oxidation of 4 with 2,3-dichloro-5,6-dicyano-p-benzoquinone .


Physical And Chemical Properties Analysis

Cholesta-1,4,6-trien-3-one is a solid substance with an orange color . It is soluble in Chloroform, Dichloromethane, and Ethyl Acetate .

Scientific Research Applications

Synthesis of Vitamin D3 Analogs

Cholesta-1,4,6-trien-3-one plays a crucial role in synthesizing analogs of Vitamin D3. It is utilized as an intermediate in the synthesis process. For instance, a study by Kaneko (1974) demonstrated the conversion of cholesta-1,4,6-trien-3-one to various compounds that are precursors in the synthesis of 1α-hydroxycholecalciferol, a form of Vitamin D3, and other metabolites (Kaneko, 1974). Additionally, Guest and Williams (1979) improved the yield of cholesta-1,5,7-trien-3-one, a key step in synthesizing 1α-hydroxyvitamin D3, indicating the importance of cholesta-1,4,6-trien-3-one derivatives in this process (Guest & Williams, 1979).

Role in Cholesterol Metabolism

Research indicates that cholesta-1,4,6-trien-3-one and its derivatives are significant in understanding cholesterol metabolism. For example, Scallen (1965) described the chemical synthesis of cholesta-5,7,24-trien-3β-ol and its conversion to cholesterol in rats, showing the involvement of cholesta-1,4,6-trien-3-one derivatives in cholesterol biosynthesis (Scallen, 1965). Similarly, Shakespeare and Wilton (1980) found that cholesta-5,7,9-trienol-3β-ol, a compound related to cholesta-1,4,6-trien-3-one, inhibits cholesterol biosynthesis in MRC-5 fibroblasts (Shakespeare & Wilton, 1980).

Studies in Steroid Chemistry

Cholesta-1,4,6-trien-3-one is pivotal in steroid chemistry. Connolly, Dorchaí, and Thomson (1968) explored the acid-catalyzed rearrangement of cholesta-1,3,5-trien-7-one, showing the versatility of cholesta-triene compounds in synthesizing various steroids (Connolly, Dorchaí, & Thomson, 1968). Moreover, Tachibana (1986) demonstrated a synthesis method for cholesta-1,5,7-trien-3β-ol, starting from cholesta-1,4,6-trien-3-one (Tachibana, 1986).

Investigation of Protein-Sterol Relationships

Studies have also focused on the relationship between proteins and sterols involving cholesta-1,4,6-trien-3-one derivatives. Smith and Green (1974) incorporated cholesta-5,7,9(11)-trien-3beta-ol into human lipoproteins to study protein-sterol interactions, highlighting the importance of such compounds in biochemical research (Smith & Green, 1974).

properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,13,15,17-19,22-25H,6-8,11-12,14,16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJCHQWGAFQPFT-GYKMGIIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(=O)C=CC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)C=C[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956135
Record name Cholesta-1,4,6-trien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesta-1,4,6-trien-3-one

CAS RN

3464-60-6
Record name Cholesta-1,4,6-trien-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3464-60-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesta-1,4,6-trien-3-one
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003464606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesta-1,4,6-trien-3-one
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Record name Cholesta-1,4,6-trien-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
Y Tachibana - Bulletin of the Chemical Society of Japan, 1986 - journal.csj.jp
Cholesta-4,6-dien-3β-ol (4) was obtained selectively by the dehydrobromination of 7-bromocholesterol with a base in the presence of a catalytic amount of tetrabutylammonium bromide…
Number of citations: 20 www.journal.csj.jp
DN Kirk, V Petrow - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… Chlorination of cholesta-1 : 4 : 6-trien-3-one (XVII) followed the pattern established for the dienone (I). In ether-propionic acid the trienone reacted additively, to give la : 2~-…
Number of citations: 7 pubs.rsc.org
C Kaneko, A Sugimoto, Y Eguchi, S Yamada… - Tetrahedron, 1974 - Elsevier
Cholesta - 1,4,6 - trien - 3 - one (1) was converted to 3β - hydroxycholesta - 1,5,7 - triene (3) via the deconjugation procedure using t-BuOK in DMSO followed by the subsequent …
Number of citations: 50 www.sciencedirect.com
DW Guest, DH Williams - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
Base-catalysed deconjugation of cholesta-1,4,6-trien-3-one to cholesta-1,5,7-trien-3-one is a key step in a reported route to 1α-hydroxyvitamin D3. A procedure for greatly improving the …
Number of citations: 10 pubs.rsc.org
B Pelc, E Kodicek - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
1568 J. Chem. SOC. (C), 1971 Page 1 1568 J. Chem. SOC. (C), 1971 A Simple Preparation of 1 a,2a-Epoxy-3-oxo- A4-steroids By B. Pelc" and E. Kodicek, Dunn Nutritional Laboratory, …
Number of citations: 4 pubs.rsc.org
DJ Lester - 1978 - spiral.imperial.ac.uk
Cholestan-3-one p-nitrophenylhydrazone may be converted into cholesta-1, 4-dien-3-one p-nitrophenylhydrazone and cholesta-1, 4, 6-trien-3-one in 80% and 61% yields respectively …
Number of citations: 2 spiral.imperial.ac.uk
B Chang-Yon, HL Kimball, M Gut - Steroids, 1977 - Elsevier
The known cholesta-1, 4, 6-trien-3-one was transformed to cholesta-1, 5-diene-3β, 7α-diol (3 steps) which was catalytically reduced with tritium to yield the title compound. …
Number of citations: 0 www.sciencedirect.com
Y Tachibana - Bulletin of the Chemical Society of Japan, 1988 - journal.csj.jp
The enol acetylation of ergosta-1,4,6,22-tetraen-3-one (4) by treatment with isopropenyl acetate under acidic condition gave 3-acetoxy-1,3,5,7,22-ergostapentaene (5). The reduction of …
Number of citations: 21 www.journal.csj.jp
K Ochi, I Matsunaga, H Nagano… - Journal of the …, 1979 - pubs.rsc.org
Syntheses of 1α,25-, 1α,24R-, and 1α,24S-dihydroxycholecalciferols from lithocholic acid via the analogous 1,4,6-trien-3-ones by application of Kaneko's procedure are described. A …
Number of citations: 19 pubs.rsc.org
B Sun, C Jin, W Su - Journal of Chemical Research, 2016 - journals.sagepub.com
A novel and efficient method was developed for the preparation of bromo-substituted cholestenone, including 6β-bromocholestenone and 2α,6β-dibromocholestenone. The key step in …
Number of citations: 3 journals.sagepub.com

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